molecular formula C8H3Br2NO3 B1601016 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 54754-60-8

6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1601016
CAS No.: 54754-60-8
M. Wt: 320.92 g/mol
InChI Key: ISBVTKNCSLRDBE-UHFFFAOYSA-N
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Description

6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C8H3Br2NO3 . It is a derivative of benzoxazinone .


Synthesis Analysis

The synthesis of benzoxazinone derivatives has been reported in the literature . For instance, 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one was subjected to react with nitrogen nucleophiles to afford quinazolinone derivatives and other related moieties .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazinone core with two bromine atoms at positions 6 and 8 . The presence of the benzimidazole ring in similar compounds enables π-π stacking, π-π T-shaped interactions, and the presence of NH group could serve as H-bond donor as well acceptor site .


Chemical Reactions Analysis

Benzoxazinone derivatives have been found to react with various nucleophiles. For example, benzoxazinone 2 responds to attack with oxygen nucleophile such as ethanol to give ethyl benzoate derivative .

Scientific Research Applications

Synthesis of Nitrogen-Containing Heterocyclic Structures

6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione derivatives have been identified as key intermediates in the synthesis of a wide range of nitrogen-containing heterocycles, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. These compounds have significant applications in medicinal chemistry and materials science. The synthesis methods include cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, and oxidation reactions, showcasing the versatility of this compound in facilitating complex chemical transformations (Bogdanov & Mironov, 2016).

Eco-Friendly Synthesis Methods

Recent advancements highlight the development of greener synthesis approaches for producing this compound derivatives. For instance, a novel one-pot synthesis method utilizing carbon dioxide as a reactant in the presence of CuO@RHA/MCM-41 nanocomposite catalysts under mild conditions. This process not only yields excellent product but also reduces environmental impact, demonstrating the compound's role in sustainable chemical synthesis (Nikpassand et al., 2018).

Future Directions

The future directions for the study of 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activities. Their potential use in the development of new therapeutic agents, particularly in the field of oncology, could also be a promising area of research .

Mechanism of Action

Target of Action

The primary targets of 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione are currently unknown. This compound is relatively new and research is still ongoing to identify its specific targets within the cell .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Properties

IUPAC Name

6,8-dibromo-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBVTKNCSLRDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509806
Record name 6,8-Dibromo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54754-60-8
Record name 6,8-Dibromo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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